molecular formula C13H24O2 B12877261 5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one CAS No. 94135-51-0

5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one

Cat. No.: B12877261
CAS No.: 94135-51-0
M. Wt: 212.33 g/mol
InChI Key: BTTSJYDTMZIVIN-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one is a synthetic lactone compound offered for research and development purposes. This chemical features a gamma-lactone (dihydrofuran-2(3H)-one) core structure substituted with a 2,6-dimethylheptyl chain. Lactones of this class are of significant interest in various research fields due to their diverse properties. Researchers value this structural motif for its occurrence in flavor and fragrance chemistry . Analogous compounds are studied for their organoleptic characteristics, such as waxy, creamy, and fruity notes, making them relevant for the synthesis and analysis of novel aroma molecules . In organic synthesis, the dihydrofuran-2(3H)-one ring can serve as a versatile intermediate or building block. The structure can be involved in reactions typical of lactones, such as ring-opening, or can be further functionalized on the alkyl side chain to create more complex molecular architectures . This product is provided "For Research Use Only" (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The information provided is for research purposes only and is not a license to operate under or a recommendation to infringe any patent or intellectual property rights.

Properties

CAS No.

94135-51-0

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

5-(2,6-dimethylheptyl)oxolan-2-one

InChI

InChI=1S/C13H24O2/c1-10(2)5-4-6-11(3)9-12-7-8-13(14)15-12/h10-12H,4-9H2,1-3H3

InChI Key

BTTSJYDTMZIVIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CC1CCC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a heptyl-substituted precursor, which undergoes cyclization in the presence of an acid catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The heptyl side chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated heptyl derivatives.

Scientific Research Applications

5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The dihydrofuran-2(3H)-one scaffold allows diverse substitutions, leading to variations in properties and applications. Below is a comparison of key derivatives:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent (Position) Key Functional Groups Key Properties/Applications
5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one 5-(branched alkyl) γ-lactone, branched alkyl chain Lipophilic; synthetic intermediate
5-(Hydroxymethyl)dihydrofuran-2(3H)-one 5-(hydroxymethyl) γ-lactone, hydroxyl group Polar; antimicrobial activity
5-(Iodomethyl)dihydrofuran-2(3H)-one 5-(iodomethyl) γ-lactone, halogen substituent Reactive intermediate (SN2 reactions)
5-Pentyldihydrofuran-2(3H)-one 5-(linear alkyl) γ-lactone, linear alkyl chain Hydrophobic; flavor/fragrance applications
5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one 5-(aromatic diol) γ-lactone, phenolic hydroxyls Antioxidant; skin care applications
3-Acetyldihydrofuran-2(3H)-one 3-(acetyl) γ-lactone, ketone substituent Precursor for condensation reactions

Physicochemical Properties

  • Lipophilicity : The 2,6-dimethylheptyl substituent in the target compound increases hydrophobicity compared to derivatives with polar groups (e.g., hydroxymethyl or iodomethyl). This property enhances membrane permeability, making it suitable for drug delivery systems.
  • Solubility : Polar derivatives like 5-(hydroxymethyl)dihydrofuran-2(3H)-one exhibit higher water solubility due to hydrogen bonding, whereas the target compound is more soluble in organic solvents .
  • Thermal Stability : Branched alkyl chains reduce melting points compared to linear analogs (e.g., 5-pentyldihydrofuran-2(3H)-one) by disrupting crystal packing .

Biological Activity

5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a furanone derivative characterized by a dihydrofuran ring and a branched alkyl chain. Its structural properties suggest potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. While detailed mechanisms specific to this compound are still under investigation, related compounds have shown the following mechanisms:

  • Enzyme Inhibition : Similar compounds often inhibit specific enzymes by binding to their active sites, thereby blocking their activity and influencing cellular processes such as signal transduction and gene expression .
  • Antimicrobial Activity : Research indicates that furanones exhibit broad-spectrum antimicrobial properties. For example, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has demonstrated significant antimicrobial effects against various pathogens without hemolytic effects on human erythrocytes . This suggests that this compound may possess similar properties.

Antimicrobial Properties

A study on DMHF revealed its effectiveness against clinically isolated antibiotic-resistant strains of bacteria. The compound demonstrated an energy-dependent antimicrobial action, indicating that it may disrupt cellular processes essential for microbial survival .

Case Study 1: Antifungal Activity

In vitro studies have indicated that DMHF can inhibit the dimorphism of Candida albicans, a common fungal pathogen. The compound was shown to arrest the cell cycle at the S and G2/M phases in yeast cells, suggesting its potential as an antifungal agent . This finding could imply that this compound may exhibit similar antifungal properties.

Case Study 2: Genotoxicity Assessment

The genotoxic potential of related furanones has been assessed through various assays. While some α,β-unsaturated aldehydes have shown mutagenic effects in vitro at high concentrations, in vivo studies have generally indicated a lack of genotoxicity . This raises the possibility that this compound might also be safe for human consumption under regulated conditions.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism/Notes
This compoundAntimicrobialPotential based on structural similarities
2,5-Dimethyl-4-hydroxy-3(2H)-furanoneAntifungalInhibits Candida albicans dimorphism
Thiazole derivativesAntiproliferativeInduces apoptosis in cancer cell lines
α,β-unsaturated aldehydesGenotoxicityMutagenic in vitro; non-mutagenic in vivo

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-alkyl-substituted dihydrofuran-2(3H)-ones, and how do reaction conditions influence product purity?

  • Answer : Synthesis typically involves cyclization or Friedel-Crafts alkylation. For example, AlCl₃ as a Lewis acid facilitates electrophilic substitution in Friedel-Crafts reactions, as demonstrated for structurally analogous compounds . Solvent choice (e.g., DMF vs. dioxane), temperature (e.g., 80°C optimal for higher yields), and reaction time significantly impact purity and yield. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for purification to separate sterically hindered products .

Q. Which spectroscopic techniques are critical for characterizing the structural and functional groups of 5-alkyl dihydrofuranones?

  • Answer :

  • ¹H/¹³C NMR : Identifies alkyl substituents (e.g., 2,6-dimethylheptyl) via coupling patterns and chemical shifts. For example, diastereotopic protons in the dihydrofuran ring split into distinct signals .
  • X-ray crystallography : Resolves stereochemistry and confirms substituent positioning, as shown for hexasubstituted dihydrofuran derivatives .
  • IR spectroscopy : Detects lactone carbonyl stretches (~1750 cm⁻¹) and alkyl C-H vibrations .

Q. How can researchers optimize purification strategies for dihydrofuranones with bulky substituents?

  • Answer : Use silica gel chromatography with nonpolar solvent systems (e.g., hexane:ethyl acetate 9:1) to resolve bulky alkyl chains. For highly lipophilic derivatives, reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves separation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported yields for dihydrofuranone derivatives synthesized via similar pathways?

  • Answer : Systematic optimization of variables (solvent polarity, catalyst loading, temperature) is critical. For instance, switching from dioxane to DMF increased yields from 46% to 68% in analogous reactions due to improved solubility and reaction kinetics . Replicate literature protocols with strict control of moisture and oxygen levels to minimize side reactions.

Q. How can computational modeling predict regioselectivity in dihydrofuranone ring-opening reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict nucleophilic attack sites. Solvent effects are simulated via Polarizable Continuum Models (PCM), while Molecular Dynamics (MD) assess steric hindrance from bulky substituents .

Q. What challenges arise in determining the stereochemistry of 5-alkyl dihydrofuranones, and how are they resolved?

  • Answer : Diastereomeric mixtures from asymmetric alkylation require chiral chromatography (e.g., Chiralpak® columns) or derivatization with Mosher’s acid. X-ray crystallography remains the gold standard for absolute configuration determination, as demonstrated for brominated dihydrofuran analogs .

Data Contradiction Analysis

Q. Why do NMR spectra of dihydrofuranone derivatives sometimes show unexpected splitting patterns?

  • Answer : Restricted rotation of the 2,6-dimethylheptyl chain or dihydrofuran ring puckering creates diastereotopic protons. Variable Temperature (VT) NMR (e.g., -40°C to 25°C) can coalesce split signals, confirming dynamic stereochemical effects .

Methodological Comparison Table

Parameter Synthetic Method 1 (Friedel-Crafts) Synthetic Method 2 (Cyclization)
Catalyst AlCl₃ (Lewis acid) KOH (base)
Solvent DMF (polar aprotic)Dioxane (ether)
Key Challenge Steric hindrance from alkyl chainsCompeting ring-opening side reactions
Optimal Yield 68% 46–58%
Purification Gradient column chromatographyRecrystallization (ethanol/water)

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